Ferene triazine

Übersicht

Beschreibung

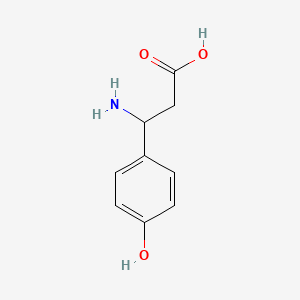

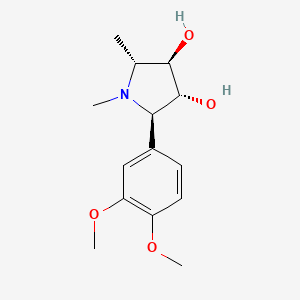

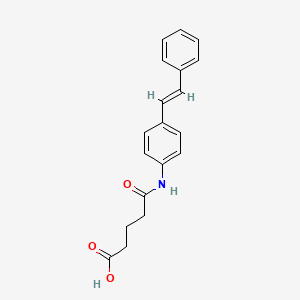

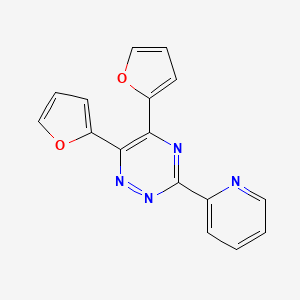

Ferene triazine, also known as 3-(2-Pyridyl)-5,6-di(2-furyl)-1,2,4-triazine-5′,5′′-disulfonic acid disodium salt, is commonly used to measure the concentration of iron ions in aqueous solutions . The reagent is sensitive to ferrous iron ions (Fe2+) and forms a purple-colored complex with these ions in the presence of a reducing agent .

Synthesis Analysis

Triazines and tetrazines are building blocks that have provided a new dimension to the design of biologically important organic molecules . Various synthetic routes exist for a variety of triazines and tetrazines, including microwave-assisted, solid-phase, metal-based, [4+2] cycloaddition, and multicomponent one-pot reactions . Synthetic approaches contain linear, angular, and fused triazine and tetrazine heterocycles through a combinatorial method .

Molecular Structure Analysis

Triazines and tetrazines are significant moieties having three and four nitrogen atoms, respectively, in biologically important molecules . They possess rich nitrogen content, high chemical stability, and the amazing heteroatom effect (HAE) which leads to great practical applications .

Chemical Reactions Analysis

Triazines and tetrazines undergo a variety of organic transformations, including electrophilic addition, coupling, nucleophilic displacement, and intramolecular cyclization . The bioorthogonal application of these polyazines with various strained alkenes and alkynes provides a new prospect for investigations in chemical biology .

Wissenschaftliche Forschungsanwendungen

Adsorbent Based Extraction Techniques

Triazine-based materials, including Ferene triazine, have been extensively used in adsorption-based extraction techniques . These techniques include solid-phase extraction, magnetic solid-phase extraction, solid-phase microextraction, and stir bar sorptive extraction . Triazine-based adsorbents have satisfactory sensitivity and selectivity towards different types of analytes, attributed from various mechanisms including π–π, electrostatics, hydrogen bonds, and hydrophobic and hydrophilic effects .

Detection of Various Pollutants

The affinity of triazinyl groups with targets makes triazine-based materials ideal for the detection of various pollutants . These pollutants include metal ions, drugs, estrogens, nitroaromatics, pesticides, phenols, polycyclic aromatic hydrocarbons, and parabens .

Chromatographic Separation

Covalent triazine polymer-modified core–shell spheres have been developed for chromatographic separation . This in situ method not only provides an efficient preparation mode but also promotes the widespread applications of covalent triazine polymer .

Solar Cell Applications

Triazine-based molecules, including Ferene triazine, have unique optoelectronic properties, making them important building blocks of organic materials for solar cell applications . These applications include organic solar cells, dye-sensitized solar cells, and perovskite solar cells .

Flame Retardants

Triazine compounds have been used as flame retardants . The UL-94 vertical combustion test, which measures the flammability and flame spread of materials, is commonly used to evaluate the effectiveness of these flame retardants .

Synthesis of Derivatives

Triazine, including Ferene triazine, serves as a starting compound for synthesizing a wide range of derivatives . Various reagents can be used in a single step in MeOH to afford the products through intermolecular cyclization .

Safety and Hazards

Ferene triazine can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid dust formation, breathing mist, gas or vapors, and contacting with skin and eye . Use of personal protective equipment, wearing chemical impermeable gloves, and ensuring adequate ventilation are recommended .

Zukünftige Richtungen

Triazine-based materials have potential applications for gas adsorption, heterogeneous catalysis, and chemical separations . They have satisfactory sensitivity and selectivity towards different types of analytes, attributed from various mechanisms including π–π, electrostatics, hydrogen bonds, and hydrophobic and hydrophilic effects . The prospects of the materials for adsorption-based extraction were also presented, which can offer an outlook for the further development and applications .

Wirkmechanismus

Target of Action

Ferene triazine, also known as 3-(2-pyridyl)-5,6-bis(2-(5-furyl sulfonic acid)-1,2,4-triazine, disodium salt, monohydrate, primarily targets iron (II) ions . Iron is an essential element for almost all living organisms, serving as a prosthetic group for a variety of proteins involved in vital cellular processes .

Mode of Action

Ferene triazine interacts with its target, the iron (II) ions, by forming a complex . This interaction is facilitated by the unique structure of Ferene triazine, which allows it to bind to iron (II) ions and form a stable, deep blue complex .

Biochemical Pathways

The formation of the Ferene triazine-iron (II) complex is a key step in the spectrophotometric determination of iron . This process is part of a larger biochemical pathway involved in the detection and quantification of iron in biological samples .

Pharmacokinetics

Its water solubility suggests that it could be readily absorbed and distributed in aqueous environments. The impact of these properties on its bioavailability remains to be investigated.

Result of Action

The result of Ferene triazine’s action is the formation of a stable, deep blue complex with iron (II) ions . This complex can be detected spectrophotometrically, allowing for the quantification of iron in various samples .

Action Environment

The action of Ferene triazine can be influenced by various environmental factors. For instance, the presence of a reducing agent is necessary for the formation of the Ferene triazine-iron (II) complex . Additionally, the compound’s water solubility suggests that it may be more effective in aqueous environments

Eigenschaften

IUPAC Name |

5,6-bis(furan-2-yl)-3-pyridin-2-yl-1,2,4-triazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10N4O2/c1-2-8-17-11(5-1)16-18-14(12-6-3-9-21-12)15(19-20-16)13-7-4-10-22-13/h1-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILGVLLHYNIYCAR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C2=NC(=C(N=N2)C3=CC=CO3)C4=CC=CO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60238100 | |

| Record name | Ferene triazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60238100 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

90358-65-9 | |

| Record name | Ferene triazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090358659 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ferene triazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60238100 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5,6-Bis(2-furyl)-3-(2-pyridyl)-1,2,4-triazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.